

An In-depth Technical Guide to Ald-Ph-amido-PEG11-C2-NH2

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Compound of Interest

Compound Name: Ald-Ph-amido-PEG11-C2-NH2

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Introduction

Ald-Ph-amido-PEG11-C2-NH2 is a heterobifunctional, non-cleavable linker essential in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). [1][2] This molecule features a terminal aldehyde group on a phenyl ring and a primary amine group, separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[3] The PEG chain enhances the solubility and stability of therapeutic agents, making it a valuable tool in drug delivery systems.[4]

The aldehyde group provides a reactive site for conjugation with molecules containing aminoxy or hydrazide functional groups, forming stable oxime or hydrazone linkages, respectively.[5][6][7] The terminal amine group can be conjugated to proteins or peptides, which is crucial for ADC synthesis.[2][3] This guide provides comprehensive data, experimental protocols, and a workflow visualization for the application of **Ald-Ph-amido-PEG11-C2-NH2**.

Core Data Presentation

The quantitative data for **Ald-Ph-amido-PEG11-C2-NH2** is summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.

Property	Value	Source
Molecular Formula	C ₃₂ H ₅₆ N ₂ O ₁₃	[3]
Molecular Weight	676.8 g/mol	[3]
CAS Number	1337889-01-6	[3]
Purity	> 96%	[3]
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO, DMF, DCM, and water	[8][9]

Experimental Protocols

The dual functionality of **Ald-Ph-amido-PEG11-C2-NH₂** allows for a range of conjugation strategies. A common application is the linkage of a payload molecule to an antibody. The following protocol details a two-step conjugation process utilizing reductive amination.

3.1 Materials

- **Ald-Ph-amido-PEG11-C2-NH₂**
- Antibody (or other protein/peptide) in a suitable buffer (e.g., PBS, pH 7.4)
- Payload molecule with a primary amine
- Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
- Reaction Buffer: MES or PBS, pH 5-7
- Quenching Solution
- Anhydrous DMSO or DMF
- Purification system (e.g., size-exclusion chromatography)

3.2 Protocol: Two-Step Conjugation via Reductive Amination

This protocol leverages the aldehyde group for conjugation to a primary amine on a payload molecule.

Step 1: Schiff Base Formation

- Preparation: Dissolve the **Ald-Ph-amido-PEG11-C2-NH2** linker and the amine-containing payload molecule in the reaction buffer. The pH should be optimized between 5 and 7 to facilitate Schiff base formation.[\[10\]](#)
- Reaction: Mix the linker and payload solutions. A 10- to 50-fold molar excess of the linker is recommended to drive the reaction.[\[10\]](#)
- Incubation: Allow the reaction to proceed for 30 minutes at room temperature to form the unstable imine intermediate (Schiff base).[\[10\]](#)

Step 2: Reduction and Stabilization

- Reduction: Add NaBH_3CN to the reaction mixture to a final concentration of 20-50 mM. This selectively reduces the imine to a stable secondary amine linkage.[\[10\]](#)[\[11\]](#)
- Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[\[10\]](#)
- Quenching: Quench the reaction with a suitable quenching solution to remove unreacted aldehyde groups.[\[10\]](#)
- Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

3.3 Characterization

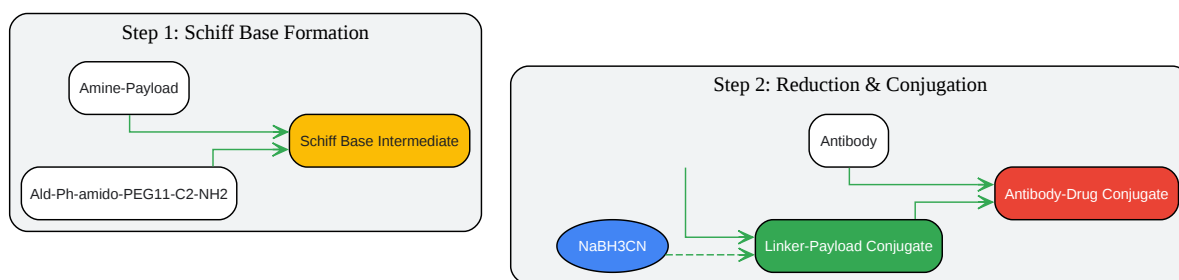
The final conjugate should be characterized to confirm successful conjugation and purity. Recommended analytical techniques include:

- Mass Spectrometry (LC-MS or MALDI-TOF): To verify the molecular weight of the conjugate.[\[10\]](#)
- RP-HPLC: To assess the purity of the final product.[\[10\]](#)

- NMR Spectroscopy: To confirm the structure of the conjugate.[10]

Workflow Visualization

The following diagram illustrates the logical workflow for the two-step conjugation protocol described above.



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Caption: Workflow for ADC synthesis using **Ald-Ph-amido-PEG11-C2-NH2**.

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